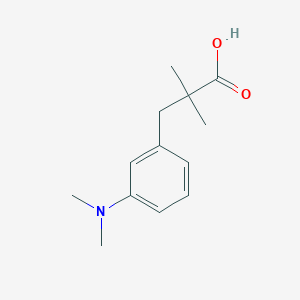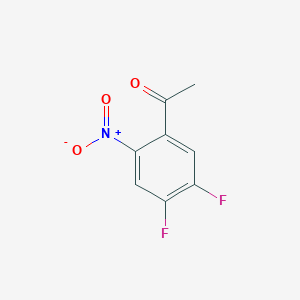![molecular formula C9H4F6O B13583083 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Métodos De Preparación
The synthesis of 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one typically involves the introduction of fluorine atoms into the molecular structure through various synthetic routes. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These agents facilitate the substitution of hydrogen atoms with fluorine atoms under controlled conditions. Industrial production methods often involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .
Análisis De Reacciones Químicas
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace fluorine atoms under specific conditions.
Aplicaciones Científicas De Investigación
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty polymers and coatings, benefiting from its chemical resistance and thermal stability
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity. The electron-withdrawing nature of fluorine atoms can stabilize transition states and intermediates, facilitating various chemical reactions. In biological systems, the compound can interact with enzymes and receptors, affecting their activity and function .
Comparación Con Compuestos Similares
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one can be compared with other fluorinated compounds such as:
2,2,2-Trifluoroacetophenone: Similar in structure but with fewer fluorine atoms, leading to different reactivity and applications.
Fluorinated Quinolines: These compounds also contain multiple fluorine atoms and are used in medicinal chemistry for their enhanced biological activity.
Polyfluorinated Pyridines: Known for their stability and use in various industrial applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct properties and reactivity patterns, making it a valuable compound in multiple fields of research and industry.
Propiedades
Fórmula molecular |
C9H4F6O |
|---|---|
Peso molecular |
242.12 g/mol |
Nombre IUPAC |
2,2-difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4F6O/c10-6-2-4(7(16)8(11)12)1-5(3-6)9(13,14)15/h1-3,8H |
Clave InChI |
FJZUHXACIFAGEF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


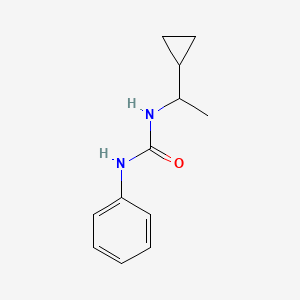
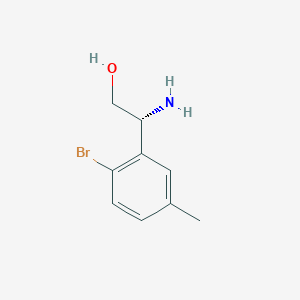
![2-[(3R)-3-aminopyrrolidin-1-yl]propan-1-oldihydrochloride](/img/structure/B13583015.png)
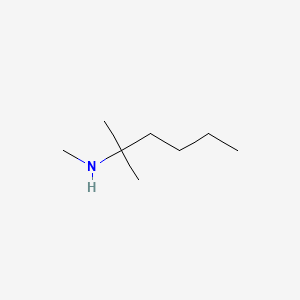

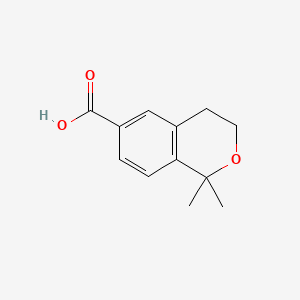
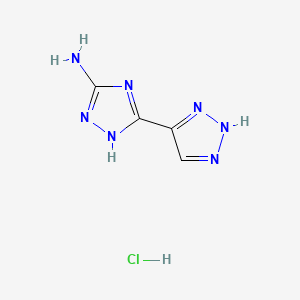
![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)

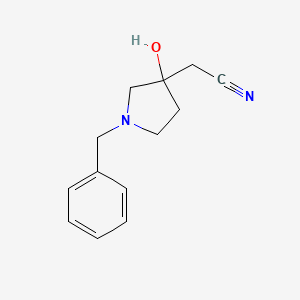
![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)

